molecular formula C18H34O2 B100197 Cyclohexanedodecanoic acid CAS No. 18017-77-1

Cyclohexanedodecanoic acid

Cat. No.: B100197
CAS No.: 18017-77-1
M. Wt: 282.5 g/mol
InChI Key: NPXJYSKVHIVNMK-UHFFFAOYSA-N
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Description

Cyclohexanedodecanoic acid (CAS: 18017-77-1, molecular formula: C18H34O2) is a carboxylic acid characterized by a cyclohexane ring fused to a dodecanoic acid (12-carbon) chain. This structural configuration imparts unique physicochemical properties, such as enhanced rigidity compared to linear fatty acids, influencing its solubility, melting point, and industrial applications. The compound is utilized in niche industrial processes, though its exact applications remain less documented than common fatty acids like oleic acid .

Properties

CAS No.

18017-77-1

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

12-cyclohexyldodecanoic acid

InChI

InChI=1S/C18H34O2/c19-18(20)16-12-7-5-3-1-2-4-6-9-13-17-14-10-8-11-15-17/h17H,1-16H2,(H,19,20)

InChI Key

NPXJYSKVHIVNMK-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CCCCCCCCCCCC(=O)O

Canonical SMILES

C1CCC(CC1)CCCCCCCCCCCC(=O)O

Other CAS No.

18017-77-1

Synonyms

CHDDA
omega-cyclohexyldodecanoic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Several compounds share the molecular formula C18H34O2 but differ in structure, leading to distinct properties and uses. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of C18H34O2 Compounds

Compound Name CAS Number Structure Key Features Applications
Cyclohexanedodecanoic acid 18017-77-1 Cyclohexane + dodecanoic acid Rigid cyclohexane backbone; solid at room temperature Specialty polymers, lubricant additives
Oleic acid 112-80-1 Unsaturated (cis-9) 18-carbon acid Liquid at RT; high unsaturation enhances reactivity Soaps, cosmetics, food emulsifiers
Cyclohexyl laurate 6301-70-8 Cyclohexyl ester of lauric acid Ester group increases volatility; mild odor Fragrances, plasticizers
trans-Vaccenic acid 27251-59-8 Trans-unsaturated 18-carbon acid Higher melting point than cis-isomers; less common in natural fats Biochemical research, dietary studies
Methyl 9,10-methylenehexadecanoate 10152-61-1 Cyclopropane ring in alkyl chain Strain from cyclopropane enhances reactivity; synthetic intermediate Organic synthesis, specialty chemicals

Key Findings:

Structural Impact on Physical State: this compound’s rigid cyclohexane ring likely results in a higher melting point compared to linear or unsaturated analogs like oleic acid, which remains liquid at room temperature due to cis double bonds . Esters (e.g., cyclohexyl laurate) exhibit lower melting points and higher volatility, making them suitable for fragrances .

Chemical Reactivity: this compound’s saturated structure reduces oxidative instability compared to oleic acid, which is prone to peroxidation . Cyclopropane-containing derivatives (e.g., methyl 9,10-methylenehexadecanoate) exhibit unique reactivity due to ring strain, enabling use in synthetic chemistry .

Industrial Applications: Oleic acid dominates commercial applications (e.g., soaps, emulsifiers) due to its natural abundance and low cost . this compound’s niche uses likely stem from its structural rigidity, such as in high-performance lubricants or polymer additives .

Safety Considerations: Carboxylic acids like this compound may require handling precautions (e.g., corrosion resistance) similar to cyclohexanecarboxylic acid, which mandates specialized storage and PPE .

Q & A

Q. What experimental strategies can address discrepancies in reported enzymatic inhibition data for this compound across studies?

  • Methodological Answer: Meta-analysis of existing data using PRISMA guidelines identifies confounding variables (e.g., enzyme source, assay buffers). Replicate studies under standardized conditions (pH 7.4, 37°C) and employ surface plasmon resonance (SPR) to measure binding kinetics directly .

Q. How can computational modeling enhance the understanding of this compound’s interaction with lipid bilayers?

  • Methodological Answer: Molecular dynamics (MD) simulations (e.g., GROMACS) model insertion into lipid bilayers, analyzing parameters like free energy profiles and lateral diffusion coefficients. Density functional theory (DFT) predicts electronic properties influencing membrane permeability .

Q. What methodologies are effective in assessing the environmental persistence and degradation pathways of this compound?

  • Methodological Answer: Simulate environmental degradation using OECD 301F (ready biodegradability) tests. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies metabolites, while ecotoxicology assays (e.g., Daphnia magna mortality) evaluate ecological risks .

Q. How can researchers integrate green chemistry principles into this compound synthesis to minimize waste?

  • Methodological Answer: Replace traditional solvents with ionic liquids or supercritical CO₂. Catalytic methods (e.g., enzymatic catalysis) improve atom economy. Life cycle assessment (LCA) quantifies environmental impact, focusing on E-factor (kg waste/kg product) reduction .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are recommended when analyzing clustered data from repeated this compound bioactivity trials?

  • Methodological Answer: Mixed-effects models (e.g., linear mixed models in R) account for nested data structures (e.g., multiple observations per subject). Sensitivity analyses test robustness, and bootstrapping estimates confidence intervals for heterogeneous datasets .

Q. How should researchers validate contradictory findings in this compound’s role as a pro-inflammatory or anti-inflammatory agent?

  • Methodological Answer: Conduct dual-luciferase reporter assays (NF-κB vs. COX-2 pathways) under identical conditions. Flow cytometry quantifies cytokine profiles (e.g., IL-6, TNF-α) in primary immune cells, with Bayesian statistics assessing probabilistic outcomes .

Experimental Design Frameworks

What criteria ensure rigorous formulation of research questions for this compound studies?

  • Methodological Answer: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, a novel question might explore its role in modulating gut microbiota via metagenomic sequencing, ensuring ethical approval for animal models .

Q. How can mixed-methods approaches address multifunctional applications of this compound in drug delivery systems?

  • Methodological Answer: Combine quantitative pharmacokinetic studies (e.g., HPLC plasma concentration curves) with qualitative stakeholder interviews (e.g., pharmacologists) to evaluate feasibility. Triangulation validates consistency across datasets .

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